molecular formula C26H21N3O4 B2849337 Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941915-54-4

Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2849337
CAS RN: 941915-54-4
M. Wt: 439.471
InChI Key: KKHGNGVKDIMZKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H16O3 . The structure consists of the dihydropyridazine ring, biphenyl group, and the ethyl ester. For a visual representation, refer to the ChemSpider entry.


Chemical Reactions Analysis

  • Alkylation and Acylation of Aromatic Rings : The aromatic rings may undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of new pyrimidine derivatives, including pyrido[1,2-f]pyrimidines and pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidines, has been reported, showcasing the chemical versatility and potential utility of related compounds in antimicrobial applications. These synthesized compounds were evaluated for their antimicrobial effectiveness against various pathogens, indicating their potential as therapeutic agents (Farag, Kheder, & Mabkhot, 2008).

Antimicrobial and Antifungal Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown that certain synthesized compounds exhibit significant antimicrobial and antifungal activities. This research demonstrates the potential of these compounds in developing new antimicrobial and antifungal therapies (Sarvaiya, Gulati, & Patel, 2019).

Herbicidal Activities

The synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have revealed their potential herbicidal activities. Some compounds within this category demonstrated the ability to inhibit chlorophyll at low concentrations and showed comparable or superior herbicidal effectiveness against certain plants compared to commercial herbicides, highlighting their application in agricultural sciences (Xu et al., 2008).

Advanced Organic Synthesis Techniques

Research has also focused on the development of advanced organic synthesis techniques, producing densely functionalized heterocyclic molecules, including pyridazines and fulvene-type compounds. These studies not only expand the chemical toolbox available to researchers but also open new avenues for the development of compounds with potential pharmaceutical applications (Devendar et al., 2013).

Safety and Hazards

  • Toxicity : LD50 (oral, rat) is approximately 2400 mg/kg .

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-2-33-26(32)24-22(17-23(30)29(28-24)21-11-7-4-8-12-21)27-25(31)20-15-13-19(14-16-20)18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHGNGVKDIMZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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